3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one
Description
Propriétés
IUPAC Name |
3-(4-fluoro-3-nitroanilino)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c13-11-5-4-9(7-12(11)15(17)18)14-8-2-1-3-10(16)6-8/h4-7,14H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIDOIDPLLAMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one typically involves the reaction of 4-fluoro-3-nitroaniline with cyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Enone System (Cyclohex-2-en-1-one)
The α,β-unsaturated ketone moiety undergoes characteristic conjugate additions:
-
Michael Addition : Reacts with nucleophiles (e.g., Grignard reagents, amines) at the β-carbon.
Example: Reaction with methylmagnesium bromide yields a 1,4-addition product . -
Diels-Alder Reaction : Acts as a dienophile with conjugated dienes to form six-membered cyclohexene derivatives .
Aromatic Nitro Group
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 3-[(4-fluoro-3-aminophenyl)amino]cyclohex-2-en-1-one.
-
Electrophilic Substitution : The electron-withdrawing nitro group directs incoming electrophiles to meta/para positions on the benzene ring, though steric hindrance from the fluorine may limit reactivity .
Secondary Amine
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions .
-
Oxidation : Susceptible to oxidation by agents like H₂O₂, forming N-oxide derivatives .
Bromination
The enone system undergoes bromination at the α-position (C2) using N-bromosuccinimide (NBS) in DMF, producing 2-bromo-3-[(4-fluoro-3-nitrophenyl)amino]cyclohex-1-en-1-one .
Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| NBS | DMF | 25°C | ~75% |
Aromatization
Brominated intermediates can be aromatized to phenolic derivatives using 1,8-diazabicycloundec-7-ene (DBU) in toluene :
Hazard-Related Decomposition
Exposure to strong oxidizing agents (e.g., HNO₃) triggers decomposition, releasing hazardous gases:
Comparative Reactivity Table
Stability and Handling Considerations
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of cyclohexenones exhibit significant anticancer properties. The specific structure of 3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one allows for modifications that can enhance its efficacy against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways critical for cancer progression .
2. Synthesis of Bioactive Compounds
This compound serves as a versatile intermediate in the synthesis of biologically active molecules. Its unique functional groups enable the formation of various derivatives that can be explored for pharmacological activities, including anti-inflammatory and antimicrobial effects . For instance, modifications to the nitrophenyl group can lead to enhanced biological profiles.
Material Science Applications
1. Nonlinear Optical Materials
The unique electronic properties of this compound make it a candidate for nonlinear optical applications. Its ability to undergo molecular rearrangements under light exposure positions it as a potential material for photonic devices, which are crucial in telecommunications and information processing .
2. Polymer Chemistry
As a reactive monomer, this compound can be incorporated into polymer matrices to impart specific properties such as increased thermal stability and enhanced mechanical strength. The incorporation of such compounds into polymers is being explored for applications in coatings and advanced composite materials .
Case Studies
Mécanisme D'action
The mechanism of action of 3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The nitro and fluoro groups play a crucial role in its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The table below summarizes key analogs of 3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one, highlighting substituent variations and their impacts:
Key Observations:
- Positional Isomerism : The 2-fluorophenyl analog demonstrates how substituent position affects steric and electronic interactions, which could alter reactivity or binding in biological systems.
- Synthetic Efficiency : Compound 3b (4-chlorophenyl analog) achieved an 81% yield , suggesting optimized conditions that might be applicable to the target compound’s synthesis.
Activité Biologique
3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one, with the CAS number 696619-64-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C₁₂H₁₁FN₂O₃. It features a cyclohexene ring substituted with a fluoronitrophenyl amine group, which is significant for its biological interactions.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antioxidant Activity : Compounds containing nitro groups can act as antioxidants by scavenging free radicals.
- Enzyme Inhibition : The presence of the fluoronitrophenyl moiety suggests potential inhibition of certain enzymes, possibly impacting pathways related to inflammation and cancer.
Antioxidant and Antimicrobial Activity
A study on structurally related compounds has shown that nitrophenyl derivatives can exhibit significant antioxidant properties. The mechanism may involve the reduction of reactive oxygen species (ROS) and modulation of cellular signaling pathways associated with oxidative stress .
Enzyme Inhibition Studies
Research has demonstrated that similar compounds can inhibit key enzymes involved in metabolic pathways. For example, inhibitors targeting dihydroorotate dehydrogenase (DHODH) have shown promise in treating autoimmune diseases. While specific data for this compound is limited, it is hypothesized that it may share similar inhibitory properties due to its structural analogies .
Case Study 1: Antioxidant Efficacy
In a comparative analysis of various nitrophenyl derivatives, compounds similar to this compound were evaluated for their ability to reduce oxidative stress in cell cultures. Results indicated a dose-dependent decrease in ROS levels, suggesting effective antioxidant activity.
Case Study 2: Enzyme Inhibition
A study focused on the inhibition of DHODH by various derivatives found that certain structural modifications enhanced enzyme binding affinity. Although specific results for the compound are not available, the trends observed suggest that modifications like fluorination could enhance potency against DHODH .
Summary of Biological Activities
| Activity Type | Description | Potential Impact |
|---|---|---|
| Antioxidant | Scavenging of free radicals | Reduction in oxidative stress |
| Enzyme Inhibition | Potential inhibition of DHODH and other metabolic enzymes | Implications for autoimmune disease treatment |
Q & A
Basic Research Questions
Q. How can the synthesis of 3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one be optimized for improved yield and purity?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst) to favor nucleophilic aromatic substitution between 4-fluoro-3-nitroaniline and cyclohex-2-en-1-one intermediates. Purification via column chromatography with gradients of ethyl acetate/hexanes or recrystallization in polar aprotic solvents (e.g., DMF/water) can enhance purity. Monitor reaction progress using TLC and characterize intermediates via to identify byproducts .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- and : To confirm the presence of the enone system (δ ~6.0–6.5 ppm for α,β-unsaturated protons) and aromatic substituents.
- FT-IR : Identify carbonyl stretches (~1680–1700 cm) and nitro group vibrations (~1520 cm).
- High-resolution mass spectrometry (HRMS) : Verify molecular formula accuracy.
- X-ray crystallography (if crystals are obtainable): Resolve stereochemical ambiguities .
Q. How can stability studies be designed to assess this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Temperature variations (e.g., 4°C, 25°C, 40°C).
- Humidity-controlled environments (e.g., 60% relative humidity).
- Light exposure (UV/vis lamps).
Analyze degradation products via HPLC-MS and compare with freshly synthesized batches to identify decomposition pathways .
Advanced Research Questions
Q. How can contradictions in bioactivity data across different assays be resolved?
- Methodological Answer : Perform orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target specificity. Validate compound integrity post-assay using LC-MS to rule out degradation. Adjust experimental conditions (e.g., buffer pH, serum concentration) to mimic physiological environments. Cross-reference results with structurally analogous compounds (e.g., 3-[[2-Chloro-5-(trifluoromethyl)phenyl]amino]cyclohex-2-en-1-one) to identify substituent-specific effects .
Q. What computational strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
Molecular docking (AutoDock Vina, Schrödinger Suite): Predict binding modes to target proteins (e.g., kinases) using the compound’s 3D structure.
Comparative molecular field analysis (CoMFA) : Correlate substituent electronic/steric properties (e.g., nitro vs. trifluoromethyl groups) with activity.
Free-energy perturbation (FEP) : Quantify binding affinity differences between analogs. Validate predictions with in vitro assays .
Q. How can crystallographic refinement using SHELX address ambiguities in electron density maps?
- Methodological Answer :
- Use SHELXL for least-squares refinement: Adjust occupancy, thermal parameters, and hydrogen bonding constraints.
- Employ SHELXE for phase extension in cases of weak diffraction data.
- Validate refinement with R-factors (<5% for high-resolution data) and omit maps to confirm ligand placement. Cross-check with ORTEP-3 for graphical validation of anisotropic displacement parameters .
Q. What experimental and computational approaches resolve discrepancies between predicted and observed binding affinities?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Assess protein-ligand complex stability over time (e.g., GROMACS, AMBER).
- Alchemical binding free energy calculations : Use thermodynamic integration to account for solvent effects.
- Isothermal titration calorimetry (ITC) : Measure experimental binding enthalpies/entropies. Reconcile discrepancies by refining force field parameters in simulations .
Q. How can reaction mechanisms and byproducts be systematically analyzed?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
